Cas no 149507-55-1 (Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)-)

Technical Introduction: Lanost-8-en-26-oic acid, 3-hydroxy-7,11,15,23-tetraoxo-, (3β)-, is a highly functionalized lanostane-type triterpenoid characterized by multiple keto groups at positions 7, 11, 15, and 23, along with a 3β-hydroxy substituent. This structural complexity makes it a valuable intermediate in the synthesis of bioactive steroids and triterpenoids. Its polyketone framework offers versatile reactivity for selective modifications, enabling applications in medicinal chemistry and natural product research. The compound’s rigid, oxidized backbone also serves as a scaffold for studying structure-activity relationships in triterpenoid derivatives. Its well-defined stereochemistry at C-3 ensures consistency in synthetic applications, while its tetraoxo functionality provides opportunities for further derivatization.
Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)- structure
149507-55-1 structure
Product Name:Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)-
CAS No:149507-55-1
MF:C30H42O7
MW:514.65029001236
CID:156404
PubChem ID:10346401
Update Time:2025-08-05

Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)- Chemical and Physical Properties

Names and Identifiers

    • Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)-
    • (3beta)-3-Hydroxy-7,11,15,23-tetraoxolanost-8-en-26-oic acid
    • Ganoderic acid AM1
    • CHEBI:222960
    • DTXSID201347681
    • 149507-55-1
    • (6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
    • FS-6960
    • DA-53497
    • Ganoderic acid C
    • Inchi: 1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21-22,34H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,21?,22+,28+,29-,30+/m1/s1
    • InChI Key: RDMQPKIDHAFXKA-AQJFDGEUSA-N
    • SMILES: O[C@H]1CC[C@]2(C)C3C(C[C@]4(C)[C@@H]([C@H](C)CC(CC(C(=O)O)C)=O)CC([C@@]4(C)C=3C(CC2C1(C)C)=O)=O)=O

Computed Properties

  • Exact Mass: 514.29305367g/mol
  • Monoisotopic Mass: 514.29305367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 6
  • Complexity: 1120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 126Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (5.7E-3 g/L) (25 ºC),

Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)- Pricemore >>

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Additional information on Lanost-8-en-26-oicacid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)-

Lanost-8-en-26-oic Acid, 3-Hydroxy-7,11,15,23-Tetraoxo-, (3b)-: A Comprehensive Overview

The compound with CAS No. 149507-55-1, known as Lanost-8-en-26-oic acid, 3-hydroxy-7,11,15,23-tetraoxo-, (3b)-, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmacology, biochemistry, and natural product research. This compound belongs to the class of triterpenoids, which are a diverse group of molecules derived from squalene and are widely found in nature. The structure of this compound is characterized by a complex arrangement of oxygen-containing functional groups and a unique carbon skeleton.

Recent studies have highlighted the potential of this compound as a natural bioactive agent with promising applications in drug discovery. Its structure suggests potential interactions with various biological targets, including enzymes, receptors, and signaling pathways. Researchers have explored its role in modulating cellular processes such as inflammation, apoptosis, and oxidative stress. These findings underscore its potential as a lead compound for developing novel therapeutic agents.

The synthesis and isolation of this compound have been the focus of numerous investigations. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its structure. The compound's stereochemistry is particularly notable; the (3b)-configuration indicates a specific spatial arrangement that may influence its biological activity. Understanding this stereochemistry is crucial for both synthetic efforts and biological studies.

In terms of applications, this compound has shown promise in several areas. For instance, it has been studied for its potential anti-inflammatory properties. Inflammation is a key factor in numerous diseases, including cardiovascular disorders and neurodegenerative conditions. Preclinical studies suggest that this compound may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in experimental models. Such findings highlight its potential as an anti-inflammatory agent.

Another area of interest is its role in lipid metabolism. Recent research has indicated that this compound may influence the activity of key enzymes involved in lipid biosynthesis and degradation. This could have implications for treating metabolic disorders such as obesity and type 2 diabetes. Furthermore, its ability to modulate lipid profiles suggests it could be explored as a component in dietary supplements or functional foods.

The pharmacokinetic properties of this compound are also under investigation. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for determining its suitability as a drug candidate. Early studies suggest that it exhibits moderate bioavailability and selective tissue distribution, which are favorable attributes for therapeutic agents.

In conclusion, the compound with CAS No. 149507-55-1 represents a fascinating molecule with significant potential in various biomedical applications. Its unique structure and promising biological activities make it an attractive target for further research. As advancements in analytical techniques and computational modeling continue to evolve, our understanding of this compound's mechanisms of action will undoubtedly deepen.

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